molecular formula C18H13Br2N B1317670 4,4'-Dibromotriphenylamine CAS No. 81090-53-1

4,4'-Dibromotriphenylamine

Cat. No.: B1317670
CAS No.: 81090-53-1
M. Wt: 403.1 g/mol
InChI Key: KIGVOJUDEQXKII-UHFFFAOYSA-N
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Description

4,4'-Dibromotriphenylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms attached to the phenyl rings and an aniline moiety

Scientific Research Applications

4,4'-Dibromotriphenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

4,4’-Dibromotriphenylamine, also known as 4-Bromo-N-(4-bromophenyl)-N-phenylaniline, is primarily used as a hole transport material in the field of semiconductors . The compound’s primary targets are the semiconductor devices where it facilitates the movement of positive charge carriers (holes).

Mode of Action

In the context of semiconductors, 4,4’-Dibromotriphenylamine acts as a hole transport material. It interacts with its targets by facilitating the movement of holes, which are essentially spaces in an atom’s valence band where an electron could exist. When an electron moves from a valence band to a conduction band, it leaves a hole behind. 4,4’-Dibromotriphenylamine aids in the movement of these holes, thereby contributing to the overall electrical conductivity of the semiconductor .

Biochemical Pathways

As a hole transport material, 4,4’-Dibromotriphenylamine doesn’t directly participate in biochemical pathways. Instead, it plays a crucial role in the electronic pathways within semiconductor devices. By facilitating the movement of holes, it influences the flow of electric current and the overall performance of the device .

Pharmacokinetics

For instance, its ability to distribute throughout a device and facilitate hole transport is a key aspect of its function .

Result of Action

The primary result of 4,4’-Dibromotriphenylamine’s action is the improved performance of semiconductor devices. By effectively transporting holes, it enhances the electrical conductivity of the device, which can lead to more efficient operation of electronic devices .

Action Environment

The action of 4,4’-Dibromotriphenylamine is influenced by various environmental factors within the semiconductor device, such as temperature, electric field, and the presence of other materials. For instance, its hole transport efficiency can be affected by temperature changes. Moreover, its stability and efficacy can be influenced by the manufacturing process and the specific design of the semiconductor device .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Dibromotriphenylamine typically involves the reaction of 4-bromoaniline with bromobenzene under specific conditions. One common method is the Ullmann reaction, where the two reactants are heated in the presence of a copper catalyst. The reaction proceeds through the formation of a copper-amine complex, which facilitates the coupling of the brominated aromatic rings.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4'-Dibromotriphenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or azo compounds.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted anilines, nitroanilines, and various reduced derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A simpler compound with one bromine atom attached to the aniline ring.

    4-Bromo-N,N-diphenylaniline: Similar structure but with different substitution patterns.

    4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline: Contains an additional butyl group on the phenyl ring.

Uniqueness

4,4'-Dibromotriphenylamine is unique due to the presence of two bromine atoms and its specific substitution pattern. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-(4-bromophenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGVOJUDEQXKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544606
Record name 4-Bromo-N-(4-bromophenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81090-53-1
Record name 4-Bromo-N-(4-bromophenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dibromotriphenylamine
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Synthesis routes and methods I

Procedure details

A mixture of 4,4′-dibromodiphenylamine (7.3 g. 22 mmol), cyclohexane-1,4-dione (2.5 g., 23.3 mole), para-toluenesulfonic acid (0.1 g.) and toluene (100 ml) was kept at reflux with a Dean-Stark phase separator containing 4A molecular sieves. After 18 hours at reflux, the reaction was diluted with toluene, and the toluene solution was washed with water, dried and concentrated. The residue was dissolved in hexanes, and the hexanes solution was passed through a column of silica gel to afford 4,4′-dibromotriphenylamine as a colorless glass, 5.04 g., 67% yield. Mass Spec (m/z): 401, 403, 405 (M+).
Quantity
7.3 g
Type
reactant
Reaction Step One
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2.5 g
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reactant
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0.1 g
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reactant
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100 mL
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solvent
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[Compound]
Name
4A
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

The preparation was carried out analogously to K. Haga et al, Bull. Chem. Soc. Jpn., 1986, 59, 803-7: 3.10 g (10.4 mmol) of bis(4-bromophenyl)amine (J. Berthelot et al, Can. J. Chem., 1989, 67, 2061), 1.28 g of cyclohexane-1,4-dione (11.4 mmol) and 2.17g (11.4 mmol) of p-toluenesulfonic acid hydrate were heated in 50 ml of toluene on a water separator. After a reaction time of 12 hours, the solvent was removed and the product was purified by column chromatography (hexane/ethyl acetate 4:1). 3.82 g (9.46 mmol, 91%) of 4,4′-dibromotriphenylamine were obtained as a viscous oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4,4'-Dibromotriphenylamine be utilized in the synthesis of polymers, and if so, what are the properties of the resulting materials?

A1: Yes, this compound serves as a valuable building block in polymer synthesis. [, ] It readily participates in Suzuki polycondensation reactions, where its bromine atoms act as reactive sites for coupling with boronic acid derivatives. This reaction allows the incorporation of this compound into the polymer backbone, influencing the final material's properties. For instance, when reacted with appropriate co-monomers, it yields conjugated polymers exhibiting bright red colors and solubility in common organic solvents. [] These characteristics make such polymers potentially useful in organic electronics and optoelectronic devices.

Q2: How does this compound interact with methylammonium lead iodide (MAPbI3), and what impact does this interaction have on perovskite solar cell performance?

A2: Research indicates that this compound can interact with MAPbI3 through a combination of Lewis acid-base interactions and cation-π interactions. [] This interaction forms a protective layer on the perovskite surface, effectively passivating it. As a result, the thermal and moisture stability of MAPbI3-based perovskite solar cells is significantly improved. This protection arises from the suppressed escape of iodide and methylamine, even at elevated temperatures and humidity. [] The passivation also contributes to enhanced power conversion efficiency, demonstrating the potential of this compound as a post-treatment agent for perovskite solar cells.

Q3: Can this compound undergo dimerization reactions, and what are the conditions and products of such reactions?

A3: Yes, this compound can be dimerized in the presence of Tungsten hexachloride (WCl6). [] This reaction proceeds through a mechanism involving electron transfer and the formation of a radical cation intermediate. Hydrolysis of the reaction mixture yields N,N,N',N'-tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine, the dimerization product, with a yield of 60%. [] This reaction highlights the versatility of this compound as a starting material for synthesizing more complex molecules with potentially useful properties.

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